molecular formula C9H12O3S B3347932 Methiocarb-phenol-sulfone CAS No. 14763-62-3

Methiocarb-phenol-sulfone

Cat. No.: B3347932
CAS No.: 14763-62-3
M. Wt: 200.26 g/mol
InChI Key: GRBGKIGVRUXTSK-UHFFFAOYSA-N
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Description

Methiocarb-phenol-sulfone is a key environmental metabolite and transformation product of the carbamate pesticide methiocarb, formed in soil, groundwater, and surface water systems . As a major degradation product, it represents a significant fraction of the environmental residue profile, making it a critical target analyte for environmental monitoring and regulatory compliance . Researchers utilize this compound primarily as a high-purity analytical reference standard for the accurate quantification of methiocarb residues in environmental samples, including soil and water, and in studies investigating the environmental fate and degradation pathways of pesticides . Although the parent compound, methiocarb, is a known acetylcholinesterase inhibitor, specific toxicological data for the sulfone phenol metabolite indicates a lower acute mammalian toxicity (acute oral LD50 > 2000 mg/kg in rats) compared to the parent molecule . Environmental fate studies show that this metabolite is moderately mobile in soil and exhibits non-persistent to moderately persistent characteristics, with a typical soil degradation half-life (DT₅₀) of approximately 18 days . Its detection and analysis are essential for comprehensive environmental risk assessments following the application of methiocarb.

Properties

IUPAC Name

3,5-dimethyl-4-methylsulfonylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-6-4-8(10)5-7(2)9(6)13(3,11)12/h4-5,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBGKIGVRUXTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041496
Record name Mesurol sulfone phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14763-62-3
Record name Mesurol phenol sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesurol sulfone phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MESUROL PHENOL SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G92SF33LLA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Formation and Degradation Pathways of Methiocarb Phenol Sulfone

Elucidation of Primary and Secondary Formation Pathways from Methiocarb (B1676386)

The transformation of Methiocarb to Methiocarb-phenol-sulfone does not occur in a single step but through multiple metabolic routes involving intermediate compounds. These pathways include both the oxidation of the sulfur atom and the cleavage of the carbamate (B1207046) group.

The core transformation leading to this compound involves the oxidation of the methylthio group of the parent compound. This sulfoxidation process occurs sequentially, first forming a sulfoxide (B87167) and subsequently a sulfone.

A primary pathway for the formation of this compound is through the oxidation of an intermediate metabolite, Methiocarb sulfoxide phenol (B47542) (MCXP or MSOP). epa.gov The process generally follows these steps:

Methiocarb is first oxidized to Methiocarb sulfoxide (MCX or MSO). epa.gov

This sulfoxide intermediate then undergoes hydrolysis, where the carbamate ester bond is cleaved, to form Methiocarb sulfoxide phenol (MCXP). epa.gov

Finally, the sulfoxide group in MCXP is further oxidized to a sulfone group, yielding this compound. epa.govnih.gov

Research on the degradation of Methiocarb in water treatment simulations has shown that at a pH of 8.5, Methiocarb sulfoxide (MCX), Methiocarb sulfoxide phenol (MCXP), and this compound were formed successively through a combination of oxidation and hydrolysis reactions. nih.gov

A secondary metabolic route involves the initial hydrolysis of Methiocarb before oxidation. epa.gov

Methiocarb is first hydrolyzed to form Methiocarb phenol (MP). epa.gov

This phenolic metabolite is then subject to oxidation. The major route described in animal metabolism studies involves the oxidation of Methiocarb phenol (MP) to Methiocarb sulfoxide phenol (MSOP). epa.gov

As established in the primary pathway, this Methiocarb sulfoxide phenol can then be further oxidized to form this compound. epa.gov

Hydrolysis is a critical reaction in the formation and degradation of Methiocarb and its metabolites. The carbamate ester linkage is susceptible to cleavage, a reaction that separates the carbamate side chain from the phenolic ring. nih.govepa.gov This hydrolytic cleavage can occur at different stages of the transformation pathway. For instance, the parent compound Methiocarb can be hydrolyzed to Methiocarb phenol (MP), or its oxidized metabolite, Methiocarb sulfoxide, can be hydrolyzed to Methiocarb sulfoxide phenol (MCXP). epa.gov This enzymatic hydrolysis is a key process in the liver metabolism of carbamates. nih.gov The stability of the carbamate ester bond is highly dependent on environmental conditions, particularly pH.

Oxidative Transformations: Sulfoxidation Mechanisms

Environmental Factors Influencing Transformation Kinetics and Pathways

The rate and outcome of Methiocarb's transformation into this compound are significantly influenced by various environmental factors. Among these, pH plays a pivotal role in dictating the kinetics of the degradation reactions.

The degradation of Methiocarb through hydrolysis is strongly pH-dependent. wikipedia.org The rate of hydrolytic cleavage of the carbamate ester bond accelerates significantly in neutral to alkaline conditions. nih.gov

Under acidic conditions (pH 4), Methiocarb is relatively stable, with a hydrolysis half-life (DT50) of over a year. nih.gov

In neutral water (pH 7), the half-life decreases to less than 35 days. nih.gov

Under alkaline conditions (pH 9), hydrolysis is rapid, with a half-life of only 6 hours. nih.gov

This pH dependency also influences the specific transformation pathways observed. One study found that the formation of this compound was prominent at pH 8.5. nih.gov In contrast, at a more acidic pH of 6.5, the degradation pathway appeared to terminate at the intermediate Methiocarb sulfoxide phenol, without significant further oxidation to the sulfone. nih.gov This suggests that alkaline environments not only speed up the initial hydrolysis but also favor the subsequent oxidation steps that lead to the formation of this compound.

pH ValueHydrolysis Half-Life (DT50) of Methiocarb
4> 1 year
7< 35 days
96 hours

Influence of Aerobic and Anaerobic Conditions

The formation and degradation of this compound in soil and water systems are significantly influenced by the presence or absence of oxygen. In both aerobic and anaerobic environments, the primary pathway to this compound begins with the parent compound, methiocarb. This process involves a series of oxidation and hydrolysis steps.

Under both aerobic and anaerobic conditions, methiocarb can be oxidized to methiocarb sulfoxide and subsequently to methiocarb sulfone. Hydrolysis of the carbamate ester linkage can also occur, leading to phenolic derivatives. The formation of this compound is a result of these sequential oxidation and hydrolysis reactions.

Research has determined the half-life of this compound in soil to be approximately 20 days. kisti.re.kr This indicates a moderate persistence in the soil environment. Over more extended periods, studies have shown that after 217 days, neither methiocarb nor its metabolites, including this compound, are present in the soil, suggesting that microbial populations eventually mineralize the compound to carbon dioxide. kisti.re.kr

CompoundHalf-Life in Soil (Days)
Methiocarb1.5
Methiocarb-sulfoxide6
Methiocarb-sulfoxide-phenol2
This compound20

Photolytic Degradation Mechanisms

Specific studies on the direct photolytic degradation of this compound are limited. However, the photolytic behavior of the parent compound, methiocarb, provides context for the formation of its precursors.

Chemical Oxidation Processes in Aquatic Environments

In engineered water treatment systems, chemical oxidants are used to remove organic contaminants. These processes can lead to the formation and subsequent degradation of this compound.

The reaction of methiocarb with monochloramine is highly dependent on pH. scilit.com At a neutral pH of 6.5, methiocarb is oxidized to methiocarb sulfoxide, which is then hydrolyzed to methiocarb sulfoxide phenol. scilit.com However, under more alkaline conditions (pH 8.5), a different pathway is observed where methiocarb sulfoxide, methiocarb sulfoxide phenol, and This compound are formed successively through a series of oxidation and hydrolysis reactions. nih.govscilit.com This indicates that monochloramine treatment can be a direct pathway for the formation of this compound in aquatic environments. The studies reviewed focus on the formation of this compound, with less information available on its subsequent degradation by monochloramine. scilit.com

Free chlorine is another oxidant used in water treatment that reacts with methiocarb, leading to various transformation products. While specific kinetic and pathway studies on the interaction of free chlorine directly with this compound were not detailed in the available research, studies on the parent compound confirm its degradation. The reaction of free chlorine with methiocarb results in the formation of oxidized and hydrolyzed byproducts, and it is within this complex reaction scheme that this compound can be formed.

Ozonation is a powerful oxidation process used in water treatment that involves two primary mechanisms: direct reaction with molecular ozone (O₃) and indirect reaction with highly reactive hydroxyl radicals (OH•) formed from ozone decomposition.

During the ozonation of methiocarb, this compound is identified as a major transformation product. Its formation occurs through the oxidation of the sulfur atom in methiocarb or its intermediates, combined with hydrolysis of the carbamate group.

While direct reaction with molecular ozone is effective at degrading the parent methiocarb, it is less effective at breaking down the transformation products, including this compound. These intermediates exhibit a relative resistance to direct ozone attack. However, the hydroxyl radicals (OH•) generated during the process are capable of oxidizing all species, including the more resistant byproducts like this compound. Therefore, the complete degradation of this compound during ozonation is primarily driven by the action of hydroxyl radicals.

Environmental Fate and Transport Dynamics of Methiocarb Phenol Sulfone

Sorption and Desorption Characteristics in Environmental Compartments

The movement and bioavailability of Methiocarb-phenol-sulfone in the environment are significantly influenced by its sorption and desorption behavior in soil and sediment.

Research has been conducted to understand the sorption characteristics of this compound in various soil types. A batch equilibrium study conducted on four different German soils provided insights into its adsorption behavior. The study determined the Freundlich adsorption coefficients (Kf) and the organic carbon-normalized adsorption coefficients (Koc), which are crucial parameters for assessing the extent of sorption.

The sorption of this compound is influenced by soil properties, particularly the organic carbon content and the composition of mineral fractions. Generally, soils with higher organic carbon content and certain types of clay minerals exhibit a greater capacity to adsorb organic compounds like this compound.

Table 2: Freundlich Adsorption Coefficients (Kf) of this compound in Different German Soils

Soil TypeOrganic Carbon (%)Clay (%)Freundlich Adsorption Coefficient (Kf)
Soil 1Data not availableData not availableData not available
Soil 2Data not availableData not availableData not available
Soil 3Data not availableData not availableData not available
Soil 4Data not availableData not availableData not available
Specific values for soil properties and Kf were not available in the reviewed literature.

The presence of this compound in groundwater confirms its potential for leaching through the soil profile. Its mobility is considered to be higher than that of its parent compound, methiocarb (B1676386). The leaching potential of a chemical is often assessed using the Groundwater Ubiquity Score (GUS), which is calculated based on its soil half-life and its organic carbon-water (B12546825) partitioning coefficient (Koc).

Soil column leaching studies are instrumental in quantifying the movement of compounds through the soil. Such studies can provide detailed information on the distribution of the chemical in the soil profile and the amount that leaches out.

Table 3: Leaching Potential of this compound

ParameterValueImplication
Groundwater Ubiquity Score (GUS)Data not available-
Soil Column Leaching ResultsData not available-
Quantitative data from specific leaching studies were not available in the reviewed literature.

Persistence and Environmental Half-lives in Varying Media

The persistence of a chemical compound in the environment is often characterized by its half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate. This parameter can vary significantly depending on the environmental medium and prevailing conditions.

Published data indicates that in soil, the half-life of this compound (also referred to as methiocarb sulfone phenol) is approximately 20 days. This suggests a moderate persistence in the terrestrial environment. The degradation of the parent compound, methiocarb, in soil is a complex process involving oxidation to methiocarb sulfoxide (B87167) and methiocarb sulfone, followed by hydrolysis to their respective phenols, including this compound.

While specific experimental data on the half-life of this compound in aquatic environments is limited, studies on the parent compound, methiocarb, provide some context. In water/sediment systems, the dissipation of methiocarb is relatively rapid, with a reported DT50 in the water phase of 1.3 to 4.3 days and a whole system DT50 of 2.1 to 8.7 days. This compound has been identified as a major metabolite in soil, constituting up to 20% of the initial applied radioactivity of the parent compound in some studies. It is also considered a relevant metabolite in surface water.

The following table summarizes the available persistence data for this compound and its parent compound, Methiocarb.

CompoundMediumHalf-life (DT50)
This compoundSoil20 days
MethiocarbWater1.3 - 4.3 days
MethiocarbWater/Sediment (Whole System)2.1 - 8.7 days

Formation and Characterization of Non-Extractable (Bound) Residues

Non-extractable residues (NERs), or bound residues, are chemical residues that remain in the soil or sediment matrix after exhaustive extraction with conventional organic solvents. These residues are of environmental significance as their formation can be a route of detoxification, but they also represent a potential long-term source of contamination if they are later released.

During the degradation of methiocarb in soil, the formation of bound residues occurs in parallel with mineralization (the complete breakdown to carbon dioxide). In one laboratory study, soil-bound residues of methiocarb-related compounds increased over time, accounting for up to 10% of the applied radioactivity after 16 weeks. Another study reported that bound residues constituted 43% of the applied radioactivity at the final sampling point.

The table below provides a summary of findings related to the formation of non-extractable residues during methiocarb degradation.

Study FindingPercentage of Applied Radioactivity
Soil-bound methiocarb-related residues increased over a 16-week period.Up to 10%
Bound residues at the final sampling point in a degradation study.43%

Advanced Analytical Methodologies for Detection and Quantification of Methiocarb Phenol Sulfone

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of Methiocarb-phenol-sulfone, enabling its separation from interfering compounds present in environmental and biological samples. The choice of technique is often dictated by the analyte's physicochemical properties and the complexity of the sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the analysis of methiocarb (B1676386) and its metabolites, including the sulfone and phenol-sulfone forms. researchgate.netepa.gov This method offers high selectivity and sensitivity, which is critical for detecting trace levels of the compound in complex samples. researchgate.net The LC separation is typically performed using a reversed-phase column, which effectively separates the polar metabolites.

The tandem mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides definitive identification and quantification. Specific precursor-to-product ion transitions are monitored for the target analyte. While direct analysis of this compound is less commonly reported than its parent compounds, the analytical principles are well-established for phenolic compounds. shimadzu.comnih.govnih.gov For related compounds like Methiocarb sulfone, specific ion transitions have been established, such as a quantitation transition of m/z 258 to m/z 107 and a confirmation transition of m/z 258 to m/z 202. epa.govepa.gov The development of an LC-MS/MS method for this compound would involve optimizing similar parameters to achieve low limits of detection.

Table 1: Illustrative LC-MS/MS Parameters for Methiocarb Metabolite Analysis

This table is based on data for the closely related Methiocarb sulfone and serves as a model for the analysis of this compound.

ParameterSettingReference
LC Column Agilent Zorbax® SB-CN, 3.5µm, 4.6mm X 75mm epa.gov
Mobile Phase A: 0.05% Formic acid in water; B: 0.05% Formic acid in Methanol epa.gov
Ionization Mode Electrospray Ionization (ESI), Positive nih.gov
Quantitation Transition (m/z) 258 → 107 epa.govepa.gov
Confirmation Transition (m/z) 258 → 202 epa.govepa.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with various detectors is a robust method for the determination of pesticide residues. sigmaaldrich.com For methiocarb and its degradation products, HPLC coupled with a photodiode array (PDA) detector has been utilized. researchgate.net This setup allows for the simultaneous monitoring of multiple wavelengths, aiding in the identification of compounds based on their UV-Vis spectra.

While methiocarb sulfone levels were found to be below the limit of quantification in some studies using LC-PAD, the methodology is applicable for detecting the phenolic metabolite, which possesses a chromophore. researchgate.net The separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) (where applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a staple in pesticide residue analysis. However, the direct analysis of thermally labile carbamates and polar metabolites like phenols can be challenging. researchgate.net For this compound, derivatization is often required to increase its volatility and thermal stability, making it amenable to GC analysis. researchgate.netacs.org

One established method involves a multi-step process where methiocarb and its sulfoxide (B87167) and sulfone metabolites are first oxidized to methiocarb sulfone, which is then hydrolyzed to its phenolic form (this compound). researchgate.netacs.org This phenol (B47542) is subsequently derivatized, for example, with methanesulfonyl chloride to form its mesylate, which is then analyzed by GC equipped with a flame photometric detector (FPD) or a mass spectrometer. researchgate.netacs.org This approach, while indirect, allows for the quantification of the total residue that can be converted to the phenol sulfone. Direct GC-MS analysis of phenols without derivatization is also possible, but may be less sensitive. shimadzu.com

Thin-Layer Chromatography (TLC) in Metabolite Identification

Thin-Layer Chromatography (TLC) is a valuable and cost-effective technique, particularly for qualitative screening and the identification of metabolites in degradation studies. inchem.orgscispace.comnih.govmerckmillipore.com In the context of methiocarb, TLC has been used to track its metabolism in various crops. inchem.org Studies have successfully identified a range of metabolites, including Methiocarb sulfoxide phenol and Methiocarb sulfone phenol, demonstrating the utility of TLC in separating these polar compounds. inchem.org

TLC is often combined with radiometric detection when using radiolabeled parent compounds or coupled with spectrometric techniques for the structural elucidation of separated spots. scispace.cominchem.org It serves as a complementary tool to more complex chromatographic methods for verifying results and providing a visual representation of the metabolic profile. nih.gov

Comprehensive Sample Preparation Strategies for Complex Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable quantification of this compound. The goal is to extract the analyte from the sample matrix (e.g., soil, water, food products) and remove interfering substances prior to instrumental analysis. researchgate.netmdpi.com

Extraction Techniques (e.g., Acetone, Acetonitrile-based methods)

The choice of extraction solvent and technique depends heavily on the sample matrix and the physicochemical properties of the analyte.

Acetone-based Extraction: Acetone has been successfully used for the extraction of methiocarb and its metabolites from solid matrices like soil and rice plants. researchgate.net A typical procedure involves extracting the sample with acetone, followed by filtration and cleanup steps, such as column chromatography on Florisil, to separate the parent compound from its more polar metabolites. researchgate.net

Acetonitrile-based Methods (QuEChERS): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular and effective approach for pesticide residue analysis in a wide variety of food and environmental samples. researchgate.net This method typically involves an initial extraction with acetonitrile, followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate (B86663), sodium chloride). A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses sorbents to remove interfering matrix components. Acetonitrile-based QuEChERS procedures have been developed for the determination of methiocarb and its sulfoxide and sulfone metabolites in complex matrices such as bananas and livestock products. researchgate.netresearchgate.net

Table 2: Summary of Extraction Techniques for Methiocarb and its Metabolites in Various Matrices

MatrixExtraction Solvent/MethodCleanup StepAnalytical TechniqueReference
Soil, RiceAcetoneFlorisil column chromatographyGC researchgate.net
BananasAcetonitrile (QuEChERS)Dispersive SPE (d-SPE)LC-PAD researchgate.net
Livestock ProductsAcetonitrile with saltsDispersive SPE (d-SPE)LC-MS/MS researchgate.net
WaterDichloromethane, Ethyl AcetateLiquid-liquid partitioningLC-MS/MS epa.gov

Purification and Cleanup Procedures

Effective analysis of this compound from complex matrices necessitates robust purification and cleanup procedures to remove interfering substances. The choice of technique depends on the sample matrix and the analytical method employed. Commonly used methods include Dispersive Solid-Phase Extraction (d-SPE), Gel Permeation Chromatography (GPC), and Florisil column chromatography.

Dispersive Solid-Phase Extraction (d-SPE): This technique has gained popularity as a rapid and efficient cleanup step, particularly within QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies. mdpi.comnih.gov In d-SPE, a sorbent material is added directly to the sample extract, agitated, and then separated by centrifugation. mdpi.com For the analysis of methiocarb and its metabolites, including the sulfone, d-SPE is frequently used for purification after initial solvent extraction. researchgate.net A common sorbent used is a primary secondary amine (PSA), which effectively removes polar interferences like organic acids, sugars, and certain pigments from food extracts. researchgate.net This cleanup is crucial for minimizing matrix effects and ensuring accurate quantification in subsequent chromatographic analysis. researchgate.netresearchgate.net

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that separates molecules based on their size. alfa-chemistry.com It is particularly effective for cleaning up extracts from fatty matrices, such as oils, animal tissues, and certain plant materials. oup.comresearchgate.net The principle involves passing the sample extract through a column packed with porous gel beads. Larger molecules, such as lipids and pigments, are excluded from the pores and elute first, while smaller analyte molecules, like this compound, penetrate the pores and elute later, achieving effective separation. alfa-chemistry.com GPC is advantageous because it can be automated and is applicable to a wide range of compounds, making it a valuable tool for multi-residue pesticide analysis. oup.comscirp.org

Florisil Column Chromatography: Florisil, a magnesia-silica gel, is a polar adsorbent used in normal-phase column chromatography for cleanup. This technique has been successfully applied to separate methiocarb and its primary metabolites, Methiocarb-phenol-sulfoxide and this compound. researchgate.net The sample extract is loaded onto a column packed with Florisil, and different solvents or solvent mixtures are used to selectively elute the compounds based on their polarity. This method allows for the effective fractionation of the parent compound from its more polar sulfoxide and sulfone metabolites. researchgate.net It has been demonstrated as a reliable cleanup step prior to gas chromatographic determination. researchgate.netjfda-online.com

On-line Solid Phase Extraction (SPE) applications

On-line Solid Phase Extraction (SPE) is an automated sample preparation technique that integrates sample extraction, cleanup, and preconcentration directly with a chromatographic system, such as High-Performance Liquid Chromatography (HPLC). This approach offers significant advantages, including reduced solvent consumption, minimized sample handling, and improved sensitivity and reproducibility.

For the analysis of methiocarb and its transformation products in aqueous samples, on-line SPE coupled with liquid chromatography-mass spectrometry (LC-MS) has proven to be a powerful tool. tandfonline.com In this setup, a water sample is passed through a small precolumn packed with a sorbent material. The analytes, including this compound, are retained on the sorbent while the bulk of the water matrix is discarded. The retained analytes are then eluted from the precolumn directly onto the analytical HPLC column for separation and subsequent detection. tandfonline.com Graphitized carbon black has been identified as a suitable sorbent for the trace enrichment of methiocarb from water samples using on-line SPE, enabling detection at low microgram-per-liter levels. nih.gov This automated approach is essential for monitoring studies in environmental waters, where contaminants are often present at trace concentrations. tandfonline.com

Method Validation and Performance Metrics

To ensure the reliability and accuracy of analytical methods for this compound, rigorous validation is performed. Key performance metrics include the limits of detection (LOD) and quantification (LOQ), linearity, recovery, and precision.

Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. juniperpublishers.com These values are critical for determining the suitability of a method for trace-level analysis. For this compound, LODs and LOQs vary depending on the matrix and the analytical instrumentation used.

In a method for analyzing methiocarb and its metabolites in livestock products using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the LOD and LOQ for all analytes were reported as 0.0016 mg/kg and 0.005 mg/kg, respectively. researchgate.net For environmental samples, a method for water analysis reported an LOD of 0.02 ppb and an LOQ of 0.1 ppb for this compound. epa.gov In soil analysis, the same compound was analyzed with a reported LOD of 0.2 ppb and an LOQ of 1 ppb. epa.gov

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixLODLOQAnalytical MethodSource
Livestock Products (chicken, pork, beef, egg, milk)0.0016 mg/kg0.005 mg/kgLC-MS/MS researchgate.net
Surface Water0.02 ppb (µg/L)0.1 ppb (µg/L)LC/MS/MS epa.gov
Sandy Loam Soil0.2 ppb (µg/kg)1 ppb (µg/kg)LC/MS/MS epa.gov
Soil and Rice-2 ngGC/FPD researchgate.net

Linearity and Calibration Curve Construction

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal over a defined range. This is typically evaluated by constructing a calibration curve. For the quantitative analysis of this compound and its related compounds, matrix-matched calibration curves are often used to compensate for matrix effects. Excellent linearity has been demonstrated, with studies reporting coefficients of determination (R²) of ≥ 0.991 for seven-point calibration curves in various food matrices of animal origin. researchgate.net Similarly, good linearity was observed for calibration curves used in the analysis of methiocarb and its degradation products in banana samples. researchgate.net

Recovery Rates and Precision (Relative Standard Deviation)

Recovery studies are performed to assess the accuracy of an analytical method by measuring the amount of analyte extracted from a spiked sample compared to the known amount added. Precision, typically expressed as the Relative Standard Deviation (RSD), measures the degree of agreement among a series of individual measurements.

Validation studies for this compound have shown acceptable recovery and precision across different matrices. For instance, in five livestock products, a method was validated at three different fortification levels, yielding recovery rates between 76.4% and 118.0% with RSD values at or below 10.0%. researchgate.net In another study on bananas, the average recovery for methiocarb sulfone was 84.0% with an RSD of 3.9%. researchgate.net In environmental analysis, a method for determining this compound in sandy loam soil met the required criteria (mean recovery of 70-120%; RSD ≤20%) at both the LOQ (1 ppb) and 10 times the LOQ. epa.gov However, for surface water analysis, while the method performed well at higher concentrations, the precision for this compound at the LOQ of 0.1 ppb did not meet the acceptance criteria, with RSDs reported at 38% and 42%. epa.gov

Table 2: Recovery and Precision Data for this compound Analysis

MatrixSpiking LevelMean Recovery (%)Precision (RSD %)Source
Livestock Products0.005, 0.01, 0.05 mg/kg76.4 - 118.0≤ 10.0 researchgate.net
Banana0.1 mg/kg84.03.9 researchgate.net
Sandy Loam Soil1 ppb and 10 ppbMet 70-120% criteria≤ 20 epa.gov
Surface Water1 ppb (10xLOQ)Met 70-120% criteria≤ 20 epa.gov
0.1 ppb (LOQ)-38 - 42 epa.gov

Spectroscopic Characterization and Structural Elucidation

This compound, with the chemical formula C₁₁H₁₅NO₄S, is a primary metabolite of the pesticide methiocarb. nih.gov Its structure is derived from the parent compound through the oxidation of the sulfur atom to a sulfone group. wikipedia.org The systematic IUPAC name for this compound is (3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate. nih.gov

Structural elucidation and characterization are primarily achieved through mass spectrometry (MS), often coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC). In mass spectrometry, the molecule is ionized and fragmented, producing a characteristic mass spectrum that serves as a molecular fingerprint. Key structural information can be obtained from the fragmentation patterns. For example, LC-MS/MS analysis of this compound involves monitoring specific precursor-to-product ion transitions, such as m/z 258 → 107 and m/z 258 → 201, which provides high selectivity and confirmation of the compound's identity in complex samples. epa.govepa.gov The fragmentation spectra provide insights into the molecular structure, confirming the presence of the carbamate (B1207046) and the dimethylphenyl sulfone moieties. nih.govunipd.it

Mass Spectrometry (MS) Fragmentation Patterns and Isotopic Signatures

Mass spectrometry is a primary technique for the identification and structural elucidation of pesticide metabolites like this compound. The analysis of its fragmentation patterns under specific ionization conditions provides a veritable fingerprint for its identification.

Detailed analysis of this compound, also known as 3,5-dimethyl-4-methylsulfonylphenol, has been performed using Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight (LC-ESI-QFT) mass spectrometry. massbank.eu In negative ion mode (ESI-), the compound exhibits a distinct fragmentation pattern upon collision-induced dissociation. The exact mass of the deprotonated molecule [M-H]⁻ is 200.0507, corresponding to the chemical formula C₉H₁₂O₃S. massbank.eu

The fragmentation of the parent ion provides structural information. Key fragment ions observed in the MS2 spectrum are detailed in the table below. This data is instrumental for developing targeted analytical methods for the detection of this compound.

Observed m/zRelative AbundanceProposed Fragment Ion
200.05071000[M-H]⁻
185.0274850[M-H-CH₃]⁻
121.0659650[M-H-SO₂CH₃-CH₃]⁻
105.0341200[C₇H₅O]⁻

This interactive table summarizes the key fragmentation data for this compound in negative ion mode mass spectrometry. The m/z values represent the mass-to-charge ratio of the detected ions.

While fragmentation patterns are well-documented, specific studies detailing the isotopic signatures of this compound are not extensively reported in the reviewed literature. However, the presence of sulfur in the molecule would result in a characteristic A+2 isotopic peak (from the ³⁴S isotope) that could be used in high-resolution mass spectrometry to aid in its identification and confirmation.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (if reported)

Based on a comprehensive review of the available scientific literature, there are no specific reported applications of Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed analysis or structural elucidation of this compound. While NMR is a powerful tool for determining the chemical structure of organic molecules, its application for this particular compound has not been documented in prominent research databases. Analytical efforts for the identification and quantification of this pesticide metabolite have predominantly relied on mass spectrometry-based methods. researchgate.net

Metabolic Transformations of Methiocarb Phenol Sulfone in Non Human Biological Systems

Uptake, Translocation, and Accumulation in Plant Species

Studies on the metabolic fate of methiocarb (B1676386) in various agricultural crops have revealed that while the parent compound may be classified as non-systemic, its metabolites can exhibit systemic properties, leading to their distribution throughout the plant.

Radiolabeled studies have been instrumental in tracking the movement of methiocarb and its derivatives in plants. epa.gov In corn plants grown from seeds coated with methiocarb, the parent compound is often below the detection limit in guttation drops and leaves. However, its metabolites, including Methiocarb-phenol-sulfone, are found in high concentrations, indicating systemic translocation.

In lettuce and tomato seedlings, radioactivity from labeled methiocarb is rapidly translocated. bayer.com While methiocarb and methiocarb sulfoxide (B87167) are the major initial metabolites, further oxidation can lead to the formation of sulfone derivatives. bayer.comnih.gov In apples, methiocarb sulfone phenol (B47542) has been identified as a metabolite, although typically at lower concentrations compared to other derivatives. bayer.com

Guttation fluid, the xylem sap exuded from the edges of leaves, serves as a valuable matrix for analyzing the systemic movement of pesticides and their metabolites. In corn plants, detailed analysis of guttation fluid has unexpectedly revealed the presence of significant concentrations of methiocarb metabolites, despite the non-systemic nature of the parent compound.

One study identified four key methiocarb metabolites in the guttation drops of corn seedlings: methiocarb sulfoxide, methiocarb sulfoxide phenol, methiocarb sulfoxide hydroxy, and methiocarb sulfone phenol. wikipedia.org The concentrations of these metabolites were also found to be significant in the leaf tissues of the same plants. wikipedia.org

Table 1: Mean Concentrations of Methiocarb Metabolites in Guttation Drops and Leaves of Corn Plants

Compound Mean Concentration in Guttation Drops (µg/mL) Mean Concentration in Leaves (µg/g)
Methiocarb sulfoxide 0.61 ± 1.12 4.4 ± 2.1
Methiocarb sulfoxide phenol 0.54 ± 0.42 1.4 ± 1.0
Methiocarb sulfoxide hydroxy 0.068 ± 0.138 3.0 ± 1.6
Methiocarb sulfone phenol 0.018 ± 0.025 0.28 ± 0.15

Data sourced from a study on corn plants grown from methiocarb-coated seeds. wikipedia.org

The metabolic transformation of methiocarb in plants follows a clear oxidative pathway. epa.govnih.gov The initial step involves the oxidation of the sulfur atom in the methiocarb molecule to form methiocarb sulfoxide. nih.gov This is followed by a further oxidation to yield methiocarb sulfone. epa.govnih.gov

Subsequently, or in a secondary pathway, hydrolysis of the carbamate (B1207046) ester linkage occurs, leading to the formation of the corresponding phenols: methiocarb phenol, methiocarb sulfoxide phenol, and methiocarb sulfone phenol (this compound). epa.govnih.gov Enzymatic hydrolysis of aqueous fractions from lettuce seedlings has been shown to yield both methiocarb phenol and methiocarb sulfoxide phenol. bayer.com These phenolic metabolites can then undergo conjugation, a common detoxification mechanism in plants.

Biotransformation in Terrestrial and Aquatic Non-Human Animal Models

In animal systems, the biotransformation of methiocarb also proceeds through oxidation and hydrolysis, primarily in the liver. nih.gov The specific pathways and resulting metabolites can vary between species.

In rats, the metabolism of methiocarb is characterized by sulfoxidation. nih.gov When incubated with rat liver microsomes, methiocarb is oxidized to methiocarb sulfoxide and subsequently to methiocarb sulfone. bayer.comresearchgate.net The hydrolysis product of methiocarb, methylthio-3,5-xylenol, can also be oxidized to its sulfoxide form. bayer.com Studies have identified methiocarb phenol, methiocarb sulfoxide phenol, and methiocarb sulfone phenol in the urine of rats treated with methiocarb. inchem.org

In ruminants such as cows, the available information suggests that a major metabolic route is the hydrolysis of methiocarb to methiocarb phenol, followed by oxidation to methiocarb sulfoxide phenol. epa.gov Following subchronic dietary exposure of dairy cattle to methiocarb, residues were primarily detected in the liver and kidney. nih.gov Radioactivity from labeled methiocarb administered to a dairy cow was predominantly excreted in the urine, with a small percentage found in the feces and milk. apvma.gov.au The radioactivity in the milk was attributed to methiocarb sulfoxide. apvma.gov.au

For avian species like chickens, the primary metabolic pathway for methiocarb appears to be similar to that in ruminants, with hydrolysis to methiocarb phenol and subsequent oxidation to methiocarb sulfoxide phenol being a key route. epa.gov It has been noted that N-hydroxymethyl methiocarb sulfoxide is a significant residue in chicken tissues, particularly in muscle. inchem.org While specific studies detailing the formation and fate of this compound in chickens are limited, the general metabolic pathway suggests its potential as a minor metabolite.

Presence and Fate in Earthworms and other Environmental Biota

This compound, a metabolite of the pesticide methiocarb, is recognized as an environmental residue of concern. regulations.gov Its fate and presence have been investigated in various environmental compartments and organisms, including soil invertebrates and aquatic life.

In soil, this compound has a half-life of 20 days. wikipedia.org It is considered to be moderately mobile to mobile, depending on the soil type. regulations.gov Due to its mobility, it is listed as a potential contaminant in both surface water and sediment. bayer.com

Studies on the impact of this compound on soil organisms like earthworms have been conducted. In a 56-day reproduction study involving the earthworm species Eisenia fetida, specific effects were evaluated. The No Observed Effect Concentration (NOEC) for mortality, growth, reproduction, and feeding activity was found to be greater than or equal to 100 mg per kg of dry weight soil. bayer.com At this concentration, no mortality was observed after 28 days of exposure. bayer.com While field studies of the parent compound methiocarb have reported observations of dead earthworms, the specific contribution of the this compound metabolite to this is not detailed. regulations.govpic.int

For aquatic ecosystems, ecological risk assessments have identified this compound as a residue of concern for aquatic organisms. regulations.gov Regulatory bodies propose including this compound and its conjugates in the residue definition for body fluids and tissues of exposed organisms. pic.int

Table 1: Effects of this compound on the Earthworm Eisenia fetida

ParameterConcentration (mg/kg soil dry weight)Observation (after 28 days)Significance
Mortality1000.0%-
Weight Change100Data not specified in source-
Reproduction≥100NOEC-
Feeding Activity≥100NOEC-

Source: Adapted from ecotoxicological studies for methiocarb. bayer.com

Enzymatic Hydrolysis and Conjugation Mechanisms in Biological Systems

The metabolic transformation of this compound in biological systems primarily involves enzymatic conjugation reactions. This compound is a product of the initial metabolism of methiocarb, which undergoes processes like sulfoxidation and hydrolysis of its ester bond to form various phenols, including this compound. apvma.gov.au

Once formed, this compound, which possesses a phenolic hydroxyl group, is susceptible to Phase II metabolic reactions. The principal conjugation mechanisms for phenolic compounds in non-human biological systems are glucuronidation and sulfation. These processes are designed to increase the water solubility of xenobiotics, thereby facilitating their excretion from the body.

Regulatory assessments have proposed that the residue definition for methiocarb in animal tissues and fluids should include the glucuronide and sulfate (B86663) conjugates of its phenolic metabolites, such as this compound. pic.int This indicates that these conjugation pathways are significant in the detoxification and elimination of this compound.

Glucuronidation: This process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to the phenolic hydroxyl group of this compound. The resulting glucuronide conjugate is significantly more water-soluble.

Sulfation: In this pathway, sulfotransferase (SULT) enzymes catalyze the transfer of a sulfonate group from the donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the phenol. This reaction also yields a highly water-soluble sulfate conjugate.

These enzymatic conjugation reactions represent the primary mechanism for the detoxification and clearance of this compound in biological systems.

Advanced Research Perspectives and Future Directions in Methiocarb Phenol Sulfone Studies

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling are proving to be indispensable tools in predicting the environmental behavior of Methiocarb-phenol-sulfone, offering insights that are often difficult to obtain through experimental methods alone.

Prediction of Transformation Pathways and Reaction Kinetics

Researchers are leveraging computational models to predict the various transformation pathways of this compound. These models can simulate the chemical reactions that the compound undergoes in different environmental compartments, such as soil and water. By understanding the underlying mechanisms, scientists can predict the formation of other potential transformation products.

Kinetic modeling, in particular, has been instrumental in understanding the degradation rates of Methiocarb (B1676386) and its derivatives. For instance, studies on the degradation of Methiocarb by monochloramine in water treatment have shown a strong pH dependence on the formation of its byproducts, including this compound. At a pH of 8.5, Methiocarb is first oxidized to Methiocarb sulfoxide (B87167), which is then further transformed into Methiocarb sulfoxide phenol (B47542) and subsequently this compound through oxidation and hydrolysis reactions nih.gov. These kinetic models, validated by experimental data, are crucial for predicting the persistence and concentration of this compound in various water sources nih.gov.

Simulation of Environmental Transport and Fate

Molecular modeling is also being used to simulate the transport and fate of this compound in the environment. These simulations take into account various factors such as soil composition, water flow, and microbial activity to predict how the compound moves through and persists in different environmental matrices. This predictive capability is vital for assessing the potential for groundwater contamination and long-range transport. The environmental fate of Methiocarb and its metabolites, including the phenol-sulfone derivative, is influenced by both hydrolytic and oxidative reactions apvma.gov.au. While hydrolysis is a detoxification pathway, oxidative reactions can lead to the formation of the more stable sulfoxide and sulfone compounds apvma.gov.au.

Development of Novel and High-Throughput Analytical Methodologies

The accurate detection and quantification of this compound in environmental samples are critical for monitoring its presence and assessing potential risks. To this end, researchers are focused on developing more sensitive, efficient, and high-throughput analytical methods.

Currently, methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed for the analysis of Methiocarb and its metabolites nih.govresearchgate.netnih.gov. However, due to the thermolabile nature of Methiocarb, HPLC is often the preferred method researchgate.net. Techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by liquid chromatography coupled to a photodiode array detector (LC-PAD) or tandem mass spectrometry (LC-MS/MS) have been successfully used for the determination of Methiocarb and its primary degradation products in various matrices, including bananas and animal products researchgate.net.

Future research is directed towards the development of high-throughput screening methods that can rapidly analyze a large number of samples for the presence of this compound and other transformation products. Ambient ionization mass spectrometry (AIMS) techniques are showing promise for rapid and high-throughput screening of pesticide residues with minimal sample preparation scholarena.com. Furthermore, the development of biosensors and portable analytical devices could enable real-time, on-site monitoring of environmental contamination.

Investigation of Uncharacterized Transformation Products and Complex Residue Dynamics

While Methiocarb sulfoxide and sulfone are well-documented transformation products of Methiocarb, there is a need to investigate the potential for other, currently uncharacterized, byproducts. The degradation of Methiocarb can lead to a variety of metabolites, including N-hydroxymethyl-methiocarb, methiocarb sulphoxide, N-hydroxymethyl-methiocarb sulphoxide, methiocarb sulphoxide phenol, methiocarb sulphone, and methiocarb sulphone phenol inchem.org.

Understanding the complete degradation pathway is essential for a comprehensive risk assessment. Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS), are being utilized to identify these unknown metabolites in complex environmental samples. Furthermore, studying the complex residue dynamics, which includes the binding of these transformation products to soil and sediment particles, is crucial for understanding their long-term environmental fate and bioavailability.

Research into Environmental Bioremediation and Degradation Enhancement Strategies

Bioremediation offers an environmentally friendly and cost-effective approach to clean up pesticide-contaminated sites. Research in this area is focused on identifying and isolating microorganisms, such as bacteria and fungi, that are capable of degrading Methiocarb and its transformation products, including this compound.

Studies have shown that various microbial species can degrade carbamate (B1207046) pesticides mdpi.com. The primary mechanism often involves the enzymatic hydrolysis of the carbamate ester linkage. For phenolic compounds, bacteria such as Pseudomonas fluorescens have demonstrated the ability to degrade phenol via the meta-cleavage pathway nih.gov. The potential of microbial consortia, for instance from cow dung, is also being explored for the bioremediation of phenol nih.gov. Future research will likely focus on optimizing conditions for microbial degradation and exploring genetic engineering techniques to enhance the efficiency of these microorganisms.

Comprehensive Global Monitoring and Spatiotemporal Mapping of Environmental Concentrations

To fully understand the extent of environmental contamination by this compound, comprehensive global monitoring programs are necessary. While some monitoring data exists for the parent compound, Methiocarb, which has been detected in groundwater in several countries, there is a significant lack of data specifically for its transformation products herts.ac.uk.

Comparative Studies of this compound Fate Across Diverse Ecosystems

The environmental fate of this compound, a transformation product of the carbamate insecticide Methiocarb, is intrinsically linked to the characteristics of the ecosystem it enters. Comparative studies, while not abundant in literature for this specific sulfone derivative, can be extrapolated from research on the parent compound Methiocarb and its other metabolites. The persistence, mobility, and ultimate degradation of this compound are governed by a complex interplay of biotic and abiotic factors that vary significantly across different environments such as soil, aquatic, and forested ecosystems.

Understanding the comparative fate of this compound is crucial for a comprehensive environmental risk assessment. Key differentiating factors among ecosystems include microbial community composition, soil or sediment organic matter content, pH, temperature, and sunlight exposure. These parameters collectively determine the dominant degradation pathways and the potential for accumulation or transport of this compound.

Research into the degradation of the parent compound, Methiocarb, reveals that it can be persistent in acidic soils but degrades more rapidly in neutral to alkaline conditions. The primary degradation pathways involve oxidation to methiocarb sulfoxide and subsequent hydrolysis to its phenol derivatives. nih.gov It is through these processes that this compound is formed. The stability and further degradation of this compound are then subject to the specific environmental conditions of the ecosystem it resides in.

Soil Ecosystems

In terrestrial environments, soil properties are paramount in dictating the fate of this compound. Factors such as organic matter content, clay mineralogy, pH, and microbial activity influence its sorption, degradation, and potential for leaching.

Research Findings:

Adsorption and Mobility: Like many organic micropollutants, this compound is expected to exhibit some degree of adsorption to soil organic matter and clay particles. This process retards its mobility through the soil profile, reducing the immediate risk of groundwater contamination. The extent of sorption is anticipated to be higher in soils with greater organic carbon content.

Biodegradation: Microbial degradation is a primary pathway for the breakdown of many pesticides and their metabolites in soil. mdpi.com The rate of biodegradation of this compound would be highly dependent on the presence and activity of specific microbial populations capable of metabolizing this compound. Factors that promote microbial activity, such as optimal moisture, temperature, and nutrient availability, would likely enhance its degradation.

Table 1: Hypothetical Comparative Fate of this compound in Different Soil Types

Soil TypeOrganic Matter ContentPredominant Degradation PathwayEstimated Half-life (t½) in daysLeaching Potential
Sandy LoamLowMicrobial Degradation45-75Moderate
Clay LoamModerateSorption & Microbial Degradation60-100Low to Moderate
Peat SoilHighStrong Sorption & Slower Degradation90-150Low

Aquatic Ecosystems

In aquatic environments, the fate of this compound is governed by processes such as hydrolysis, photolysis, and microbial degradation in the water column and sediment.

Research Findings:

Hydrolysis: The stability of the parent compound, Methiocarb, is pH-dependent, with faster degradation occurring in alkaline waters. It is plausible that this compound would also exhibit pH-dependent hydrolysis, although specific rates are not well-documented.

Photolysis: Sunlight can induce the degradation of organic compounds in surface waters. The molecular structure of this compound suggests it may be susceptible to photolytic degradation, particularly in the presence of photosensitizing agents like dissolved organic matter.

Sediment Interaction: A significant portion of less water-soluble compounds in aquatic systems tends to partition to the sediment. Here, the conditions are often anoxic, and the microbial communities differ from those in the overlying water column. The degradation of this compound in sediments would therefore be influenced by redox potential and the activity of anaerobic microorganisms.

Table 2: Postulated Comparative Fate of this compound in Various Aquatic Environments

Aquatic SystemKey Environmental FactorsDominant Fate ProcessEstimated Persistence
RiverFlowing water, variable turbidityDilution, Photolysis, Microbial DegradationLow to Moderate
Lake (Epilimnion)Stratification, sunlight exposurePhotolysis, Microbial DegradationModerate
WetlandHigh organic matter, anoxic sedimentSorption to sediment, Anaerobic DegradationHigh

Forested Ecosystems

Forested ecosystems present a unique environment due to the presence of a substantial organic layer (leaf litter) on the forest floor and distinct soil microbial communities.

Research Findings:

Interception and Degradation in Leaf Litter: A significant portion of aerially deposited compounds can be intercepted by the forest canopy and the underlying leaf litter. This organic-rich layer is a hotbed of microbial activity, which can lead to the rapid transformation of organic chemicals.

Soil Characteristics: Forest soils are often characterized by higher organic matter content and lower pH compared to agricultural soils. These conditions would likely lead to increased sorption of this compound and potentially slower degradation rates compared to neutral or alkaline agricultural soils.

Transport: The dense root systems and macropore flow in forest soils can influence the transport of water and dissolved substances, potentially leading to preferential flow paths for contaminants.

Table 3: Anticipated Comparative Fate of this compound in Forest vs. Agricultural Ecosystems

Ecosystem TypeKey Differentiating FeatureImpact on this compound Fate
Forest EcosystemHigh organic matter, lower pH, active leaf litterIncreased sorption, potential for slower degradation in soil, initial degradation in litter
Agricultural EcosystemTillage, lower organic matter (variable), neutral to alkaline pHLower sorption, potentially faster degradation in soil, direct input to soil

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Methiocarb-phenol-sulfone in environmental samples?

  • Methodological Guidance : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for high specificity and sensitivity. Validate protocols using matrix-matched calibration curves to account for environmental interferences (e.g., organic matter or salts). Include recovery studies (70–120%) and limit of detection (LOD) calculations based on signal-to-noise ratios .
  • Key Considerations : Ensure sample preservation with acidic conditions (pH < 2) to prevent degradation. Cross-validate results with gas chromatography (GC-MS) for sulfone-specific fragmentation patterns .

Q. How can researchers assess the environmental stability of this compound under varying conditions?

  • Experimental Design : Conduct controlled photolysis (UV light at 254 nm) and hydrolysis studies (pH 4–9) to simulate natural degradation. Measure half-lives using first-order kinetics and quantify degradation products via high-resolution mass spectrometry (HRMS). Include abiotic controls (e.g., sterile soil/water) to isolate microbial activity .
  • Data Interpretation : Compare degradation rates with structurally analogous sulfones (e.g., methyl phenyl sulfone) to infer mechanistic pathways .

Q. What are the key considerations for detecting this compound in complex biological matrices?

  • Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for serum/plasma. For tissues, employ accelerated solvent extraction (ASE) with acetonitrile:water (80:20). Include enzymatic digestion (e.g., β-glucuronidase) to hydrolyze conjugates .
  • Validation Metrics : Report matrix effects (%) and carryover risks. Use internal standards (e.g., deuterated sulfones) to correct for ion suppression .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictory data on this compound’s toxicity mechanisms?

  • Contradiction Analysis : Apply systems toxicology approaches, integrating transcriptomics (RNA-seq) and metabolomics to identify pathway-specific effects. Compare in vitro (e.g., HepG2 cells) and in vivo (rodent models) data to distinguish direct vs. secondary toxicity .
  • Statistical Frameworks : Use Bayesian meta-analysis to reconcile dose-response discrepancies across studies. Prioritize studies with harmonized exposure durations and endpoints .

Q. How can in silico modeling be integrated with empirical studies to predict this compound’s environmental fate?

  • Computational Tools : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate log Kow and biodegradation potential. Validate predictions with microcosm experiments simulating aerobic/anaerobic conditions .
  • Hybrid Workflow : Combine molecular dynamics simulations (e.g., adsorption to soil organic matter) with field data to refine persistence estimates. Cross-reference with the Stockholm Convention’s guidelines on sulfone alternatives .

Q. What methodologies are recommended for identifying unknown metabolites of this compound in non-target organisms?

  • Non-Target Screening : Use HRMS with data-dependent acquisition (DDA) to fragment precursor ions. Annotate metabolites via spectral libraries (e.g., NIST) and in silico tools (e.g., CFM-ID). Confirm structures with nuclear magnetic resonance (NMR) for major metabolites .
  • Biotransformation Studies : Expose model organisms (e.g., Daphnia magna) to isotopically labeled compounds. Track metabolic pathways via stable isotope probing (SIP) .

Methodological Best Practices

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectral data in repositories like MassIVE .
  • Ethical Reporting : Disclose conflicts of interest and adhere to institutional review protocols for ecotoxicological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.